5-(2-Fluoropyridin-4-yl)isophthalic acid
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Overview
Description
5-(2-Fluoropyridin-4-yl)isophthalic acid is a chemical compound with the molecular formula C₁₃H₈FNO₄ and a molecular weight of 261.21 g/mol . This compound is part of the family of fluorinated pyridines, which are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring .
Preparation Methods
The synthesis of 5-(2-Fluoropyridin-4-yl)isophthalic acid involves several steps. One common method includes the use of Selectfluor® as a fluorinating reagent The reaction conditions often require specific temperatures and solvents to ensure high yield and purity .
Chemical Reactions Analysis
5-(2-Fluoropyridin-4-yl)isophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(2-Fluoropyridin-4-yl)isophthalic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-Fluoropyridin-4-yl)isophthalic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-(2-Fluoropyridin-4-yl)isophthalic acid can be compared with other fluorinated pyridines, such as:
2-Fluoropyridine: A simpler fluorinated pyridine with different reactivity and applications.
3-Fluoropyridine: Another fluorinated pyridine with unique properties and uses.
4-Fluoropyridine: Similar to this compound but with different substitution patterns and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical, chemical, and biological properties .
Properties
Molecular Formula |
C13H8FNO4 |
---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
5-(2-fluoropyridin-4-yl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C13H8FNO4/c14-11-6-7(1-2-15-11)8-3-9(12(16)17)5-10(4-8)13(18)19/h1-6H,(H,16,17)(H,18,19) |
InChI Key |
GQIBZXLMACSMFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)F |
Origin of Product |
United States |
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